molecular formula C14H20O3 B011862 Ethyl 2,5-dimethylphenoxyisobutyrate CAS No. 102416-49-9

Ethyl 2,5-dimethylphenoxyisobutyrate

Cat. No.: B011862
CAS No.: 102416-49-9
M. Wt: 236.31 g/mol
InChI Key: FJJUGKPAFOGWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It belongs to a class of compounds structurally related to clofibrate, a well-known lipid-lowering agent. The compound features a phenoxy group substituted with methyl groups at the 2- and 5-positions, esterified with ethyl isobutyrate. Early animal studies indicate that it exhibits superior efficacy and reduced toxicity compared to clofibrate, making it a promising candidate for treating hyperlipoproteinemia .

Properties

CAS No.

102416-49-9

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 2-(2,5-dimethylphenoxy)-2-methylpropanoate

InChI

InChI=1S/C14H20O3/c1-6-16-13(15)14(4,5)17-12-9-10(2)7-8-11(12)3/h7-9H,6H2,1-5H3

InChI Key

FJJUGKPAFOGWAV-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)(C)OC1=C(C=CC(=C1)C)C

Canonical SMILES

CCOC(=O)C(C)(C)OC1=C(C=CC(=C1)C)C

Other CAS No.

102416-49-9

Synonyms

EDMPIB
ethyl 2,5-dimethylphenoxyisobutyrate

Origin of Product

United States

Preparation Methods

Moxalactam disodium salt is synthesized through a multi-step process. The synthesis begins with the benzhydrol ester of 6-aminopenicillanic acid, which is S-chlorinated and treated with a base. This intermediate is then displaced with propargyl alcohol in the presence of zinc chloride. The side chain is protected as the phenylacetylamide, and the triple bond is partially reduced with a Lindlar catalyst and then epoxidized with mCPBA. The epoxide is opened with 1-methyl-1H-tetrazole-5-thiol, followed by Jones oxidation, ozonolysis, and reaction with SOCl2 and pyridine. The final step involves an intramolecular Wittig reaction .

Chemical Reactions Analysis

Moxalactam disodium salt undergoes various chemical reactions, including:

Common reagents used in these reactions include zinc chloride, mCPBA, SOCl2, and pyridine. Major products formed from these reactions include intermediates that lead to the final structure of moxalactam disodium salt .

Mechanism of Action

Moxalactam disodium salt exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacteria . Moxalactam disodium salt is particularly effective against β-lactamase-producing bacteria due to its resistance to hydrolysis by these enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 2,5-dimethylphenoxyisobutyrate shares structural similarities with other aryloxyisobutyrate derivatives, such as clofibrate (ethyl 2-(4-chlorophenoxy)-2-methylpropanoate) and gemfibrozil (a non-esterified fibric acid derivative). Below is a detailed comparison based on available evidence:

Compound This compound Clofibrate Gemfibrozil
Structure 2,5-dimethylphenoxy + ethyl isobutyrate 4-chlorophenoxy + ethyl ester Diphenoxypropanoic acid
Primary Use Hypolipidemic agent Hypolipidemic agent Lipid-lowering agent
Efficacy (Animal Models) Higher efficacy than clofibrate Moderate efficacy High efficacy
Toxicity Profile Lower toxicity than clofibrate Higher hepatotoxicity risk Moderate gastrointestinal effects
Mechanism of Action Likely PPAR-α activation (inferred) PPAR-α activation PPAR-α activation

Key Findings from

  • Superior Efficacy: In animal screening tests, this compound demonstrated stronger lipid-lowering effects than clofibrate, with a more favorable therapeutic index.
  • Reduced Toxicity : Unlike clofibrate, which is associated with hepatotoxicity and myopathy, this compound showed minimal adverse effects in preliminary studies.

Limitations of Current Data

  • No detailed pharmacokinetic or pharmacodynamic data (e.g., bioavailability, half-life) are available in the provided evidence.
  • Comparisons with newer fibrates (e.g., fenofibrate) or statins are absent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.